molecular formula C8H3F3N2O3 B102390 2-Nitro-4-(trifluoromethyl)phenyl isocyanate CAS No. 16588-70-8

2-Nitro-4-(trifluoromethyl)phenyl isocyanate

Cat. No. B102390
CAS RN: 16588-70-8
M. Wt: 232.12 g/mol
InChI Key: RTGZAHNHYOUVQA-UHFFFAOYSA-N
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Description

The compound 2-Nitro-4-(trifluoromethyl)phenyl isocyanate is a chemical that is not directly mentioned in the provided papers. However, related compounds and their properties and reactions can provide insight into the behavior of this compound. For instance, 2-nitrophenyl isocyanide has been identified as a versatile convertible isocyanide, which suggests that the 2-Nitro-4-(trifluoromethyl)phenyl isocyanate could also exhibit versatile reactivity due to the presence of the isocyanate group .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can be efficient and stereocontrolled. For example, the synthesis of a fused gamma-lactam beta-lactone bicycle from a linear keto acid precursor involves a sequential biscyclization strategy, which includes a Ugi reaction and beta-lactonization . This indicates that the synthesis of 2-Nitro-4-(trifluoromethyl)phenyl isocyanate could potentially be achieved through similar multi-step synthetic strategies.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Nitro-4-(trifluoromethyl)phenyl isocyanate can be influenced by the substituents on the aromatic ring. For instance, the presence of a trifluoromethyl group can induce steric interactions that affect the planarity of the molecule, as seen in the case of 4-nitro-2-(trifluoromethyl)benzoic acid . This suggests that the trifluoromethyl group in 2-Nitro-4-(trifluoromethyl)phenyl isocyanate could similarly affect its molecular conformation.

Chemical Reactions Analysis

Isocyanates are known to participate in a variety of chemical reactions. The papers describe the use of isocyanides and isocyanates in the synthesis of hydroxamic acids, ureas, and other nitrogen-containing compounds . These reactions often proceed with good yields and without racemization, indicating that 2-Nitro-4-(trifluoromethyl)phenyl isocyanate could be a valuable intermediate for the synthesis of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanate compounds can be deduced from their vibrational spectra and conformational analyses. For example, the vibrational spectra of 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate have been measured, and the influence of different conformers on the spectra has been analyzed . This suggests that the physical and chemical properties of 2-Nitro-4-(trifluoromethyl)phenyl isocyanate could be similarly characterized using spectroscopic techniques.

Scientific Research Applications

Airborne Isocyanates Detection

4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) is used for determining mono- and diisocyanates in air samples, reacting with airborne analytes to yield corresponding urea derivatives. These derivatives are then separated via reversed-phase liquid chromatography. This method offers increased selectivity and excellent sensitivity, outperforming most established methods (Vogel & Karst, 2002).

Photoinduced Thiotelluration

Highly selective thiotelluration of isocyanides, including those bearing nitro or trifluoromethyl groups, is achieved through a photoinduced reaction. This process is facilitated by a disulfide–ditelluride mixed system and leads to the formation of bisthiolated indole and quinoline derivatives (Mitamura et al., 2007).

Vibration and DFT Analysis

Vibrational spectra and conformational analyses of 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate have been conducted. These studies are vital in understanding the physical and chemical properties of isocyanate derivatives, including those with nitro and trifluoromethyl groups (Tonannavar et al., 2012).

Synthesis and Properties of Derivatives

The reaction of sym-triazines with nitrourea and phenyl isocyanate produces N-mono- and N,N′-disubstituted ureas containing sym-triazine segments. These derivatives are important for understanding the decomposition patterns under electron impact, which can be related to 2-nitro-4-(trifluoromethyl)phenyl isocyanate derivatives (Kelarev et al., 1987).

Polymerization Initiators

N-aryl-N′-pyridyl ureas, synthesized from reactions with various isocyanates including 4-(trifluoromethyl)phenyl isocyanate, are used as initiators in the polymerization of epoxides. These initiators are crucial for achieving thermal latency in polymerization processes (Makiuchi et al., 2015).

Organic Isocyanate Preparation

A process has been developed for preparing organic isocyanates, like 2-nitro-4-(trifluoromethyl)phenyl isocyanate, by reacting organic nitro compounds with carbon monoxide. This method involves using a catalytic system of palladium and rhodium compounds (Briegleb et al., 2004).

Solvent and Catalyst Effect on Isocyanate Synthesis

The influence of solvents and transition-metal oxides and chlorides on catalyst activity in the synthesis of phenyl isocyanate is studied. This research is significant for understanding the synthesis process of similar isocyanates, including 2-nitro-4-(trifluoromethyl)phenyl isocyanate (Manov-Yuvenskii & Nefedov, 1981).

Safety And Hazards

The compound has been classified with the hazard code Xn . The risk statements associated with the compound are 20/21/22-36/37/38-42 . The safety statements associated with the compound are 23-26-36-45 .

properties

IUPAC Name

1-isocyanato-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O3/c9-8(10,11)5-1-2-6(12-4-14)7(3-5)13(15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGZAHNHYOUVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408015
Record name 2-Nitro-4-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethyl)phenyl isocyanate

CAS RN

16588-70-8
Record name 1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16588-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-4-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16588-70-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Hernandez, L Hoffer, B Coutard, G Quérat… - European Journal of …, 2019 - Elsevier
No antiviral drugs to treat or prevent life-threatening flavivirus infections such as those caused by mosquito-borne Dengue (DENV) and more recently Zika (ZIKV) viruses are yet …
Number of citations: 21 www.sciencedirect.com
F Benmansour, I Trist, B Coutard, E Decroly… - European journal of …, 2017 - Elsevier
With the aim to help drug discovery against dengue virus (DENV), a fragment-based drug design approach was applied to identify ligands targeting a main component of DENV …
Number of citations: 84 www.sciencedirect.com

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